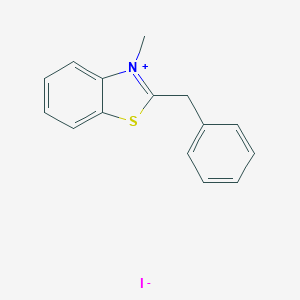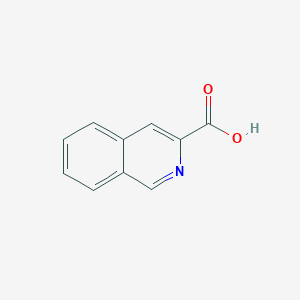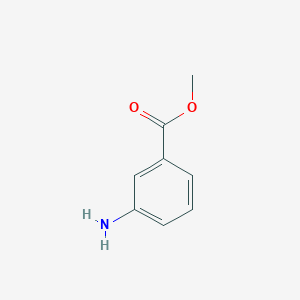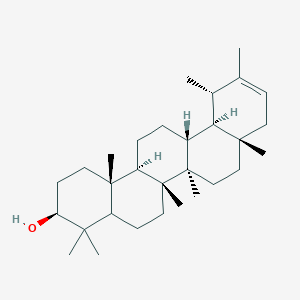
Pseudotaraxasterol
Descripción general
Descripción
Enantiospecific Synthesis Analysis
The synthesis of pseudopteroxazole, a compound with antitubercular properties, has been a subject of interest in the scientific community. One study achieved an enantiospecific synthesis of a structure previously assigned to pseudopteroxazole. The process involved coupling diene acid and amino phenol to produce an amide, which underwent an oxidative intramolecular Diels-Alder reaction to create a tricyclic lactam. This lactam was then transformed through several intermediates into a diene, which upon cationic cyclization yielded two diastereomeric tricyclic amphilectanes. These were then separated and further transformed, but the resulting compounds did not match pseudopteroxazole, suggesting a need for revision of the structure .
Molecular Structure Analysis
Chemical Reactions Analysis
In the synthesis of pseudopteroxazole, several chemical reactions were key to constructing the molecule's complex framework. These included a novel oxidative intramolecular Diels-Alder reaction, a stereoselective intramolecular Friedel-Crafts alkylation, and a regioselective hydrogenation. Additionally, a Wolff-Semmler rearrangement was modified to transform intermediates into the desired structure. These reactions not only demonstrate the synthetic complexity but also the ingenuity required to assemble such intricate molecules .
Physical and Chemical Properties Analysis
While the physical and chemical properties of pseudopteroxazole are not explicitly detailed in the provided papers, the synthesis and structural revision efforts underscore the compound's intricate nature. The enantioselective synthesis and the need for precise stereochemical control indicate that pseudopteroxazole's physical and chemical properties are sensitive to its stereochemistry. The methodologies employed in these syntheses are indicative of the compound's complexity and the precision required to replicate its structure .
Aplicaciones Científicas De Investigación
Aplicaciones antiinflamatorias
Se ha identificado que el Pseudotaraxasterol posee propiedades antiinflamatorias significativas. Esta aplicación es crucial en el tratamiento de enfermedades inflamatorias crónicas como la artritis y la colitis. La capacidad del compuesto para modular las vías inflamatorias ofrece un potencial para el desarrollo de nuevos medicamentos antiinflamatorios .
Efectos antinociceptivos
Los efectos antinociceptivos del this compound lo convierten en un candidato prometedor para el manejo del dolor. La investigación indica su potencial para aliviar el dolor sin los efectos secundarios asociados con los analgésicos tradicionales. Esta aplicación podría revolucionar el enfoque para tratar el dolor en afecciones como la neuropatía y la recuperación postoperatoria .
Propiedades antioxidantes
Las propiedades antioxidantes del this compound sugieren su uso en la lucha contra el estrés oxidativo, que está implicado en el envejecimiento y diversas enfermedades degenerativas. Al neutralizar los radicales libres, el this compound podría ayudar a prevenir o ralentizar la progresión de enfermedades como el Alzheimer y el Parkinson .
Potencial anticancerígeno
Los estudios han demostrado que el this compound exhibe actividad anticancerígena, ofreciendo una posible vía para la prevención y terapia del cáncer. Su capacidad para inhibir el crecimiento tumoral e inducir la apoptosis en las células cancerosas es particularmente notable en el campo de la oncología .
Efectos hepatoprotectores
El this compound ha demostrado efectos hepatoprotectores, lo que sugiere su aplicación en el tratamiento de enfermedades hepáticas. Podría utilizarse para mitigar el daño hepático causado por toxinas, infecciones o alcohol, apoyando así la salud y la función hepática .
Modulación del sistema inmunológico
La modulación del sistema inmunológico por el this compound presenta oportunidades para el tratamiento de trastornos relacionados con el sistema inmunológico. Sus efectos inmunomoduladores podrían ser beneficiosos para controlar afecciones como las enfermedades autoinmunitarias y mejorar las defensas del organismo contra las infecciones .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Pseudotaraxasterol, a bioactive triterpenoid found in dandelion , has been shown to have significant preventive and therapeutic effects on several ailments, including liver damage, gastritis, colitis, arthritis, pneumonia, tumors, and immune system diseases . The primary targets of this compound are inflammatory cytokines, including TNF-α and IL-6 .
Mode of Action
This compound interacts with its targets by reducing the levels of inflammatory cytokines, including TNF-α and IL-6 . This interaction results in a significant decrease in inflammation, thereby preventing and treating various diseases .
Biochemical Pathways
This compound affects several biochemical pathways. It reduces serum levels of inflammatory mediators NO and PGE₂ through inhibiting NF-κB and MAPK signaling pathways . These pathways play a crucial role in the regulation of inflammatory signaling .
Pharmacokinetics
More animal and clinical studies are required to understand the metabolism, bioavailability, and safety of this compound .
Result of Action
The molecular and cellular effects of this compound’s action include anti-inflammatory, anti-oxidative, and anti-carcinogenic properties . It has been shown to have protective effects on neuronal death in neurodegenerative diseases . Furthermore, this compound suppresses cell proliferation and boosts cell apoptosis via inhibiting GPD2-mediated glycolysis in gastric cancer .
Propiedades
IUPAC Name |
(3S,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h11,20-25,31H,9-10,12-18H2,1-8H3/t20-,21-,22?,23-,24+,25-,27-,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFFRJBGMSPDMS-MHFMPXFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC[C@]2(CC=C1C)C)C)C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963568 | |
| Record name | Urs-20-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
464-98-2 | |
| Record name | Urs-20-en-3-ol, (3beta,18alpha,19alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urs-20-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Pseudotaraxasterol is a naturally occurring pentacyclic triterpene commonly found in various plant species. It belongs to the oleanane-type triterpenes and has been the subject of research for its diverse biological activities.
ANone: this compound has the molecular formula C30H50O and a molecular weight of 426.72 g/mol.
ANone: this compound has been identified in various plant species, including but not limited to:
- Verbesina encelioides []
- Gentiana algida []
- Gochnatia polymorpha subsp. floccosa []
- Lactuca raddeana []
- Pulicaria undulata []
- Ageratum fastigiatum []
- Eupatorium lindleyanum []
- Calendula officinalis []
- Cirsium setosum []
- Pseudobrickellia brasiliensis [, ]
- Sacoglottis uchi [, ]
- Lychnophora pinaster [, ]
- Achillea millefolium (Yarrow) []
- Echinops spinosissimus subsp. spinosus []
- Mutisia acuminata []
- Gentiana farreri []
- Euphorbia heterophylla []
- Luehea ochrophylla [, ]
- Anthemis mirheydari []
- Echinops gmelini []
- Hymenaea courbaril []
- Chuquiraga erinacea D. Don. subsp. erinacea []
- Antidesma ghaesembilla []
- Artemisia monosperma []
- Dendranthema grandiflora []
- Ixeridium gracile []
ANone: this compound can be identified using various spectroscopic techniques:
ANone: Research on this compound and related triterpenes suggests a variety of potential biological activities:
- Anti-protozoal activity: this compound showed moderate activity against Leishmania infantum and weaker activity against Trypanosoma brucei and Plasmodium falciparum []. Additionally, some studies highlight the trypanocidal activity of extracts containing this compound [, ].
- Antimicrobial activity: Studies show the potential of this compound and extracts containing this compound against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa [, ].
- Allelopathic activity: Studies on Pterocaulon lorentzii suggest that extracts, although not the isolated this compound, have the potential to inhibit the germination of Lactuca sativa [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





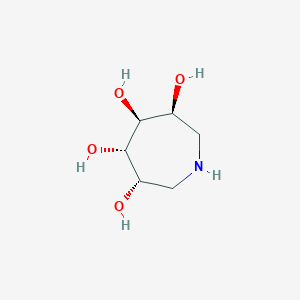
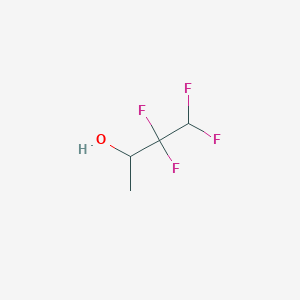
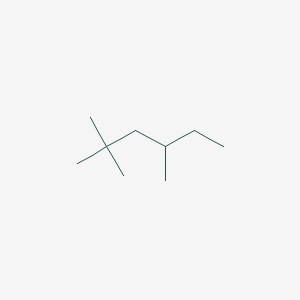



![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
